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Compound of Interest

Compound Name: IR-806

Cat. No.: B12066224

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
the near-infrared (NIR) cyanine dye, IR-806, in single-molecule imaging techniques. The
information is tailored for researchers in cell biology, biophysics, and pharmacology, aiming to
leverage the benefits of NIR imaging for high-resolution studies of molecular dynamics and
interactions.

Introduction to IR-806 Dye for Single-Molecule
Imaging

IR-806 is a water-soluble, near-infrared fluorescent dye with an absorption maximum around
806 nm.[1] Its emission in the NIR spectrum offers significant advantages for single-molecule
imaging, primarily by reducing background autofluorescence from biological samples, which is
a common challenge when using visible-light fluorophores.[2] This property allows for a higher
signal-to-noise ratio, which is critical for the precise localization of single molecules in
techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Single-Particle
Tracking (SPT).

Key Features of IR-806:

e Near-Infrared Emission: Minimizes cellular autofluorescence, leading to improved image
contrast.[2]

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b12066224?utm_src=pdf-interest
https://www.benchchem.com/product/b12066224?utm_src=pdf-body
https://www.benchchem.com/product/b12066224?utm_src=pdf-body
https://www.benchchem.com/product/b12066224?utm_src=pdf-body
https://www.researchgate.net/figure/Single-particle-tracking-of-membrane-components-showing-comparmentalization-of-the_fig4_228447583
https://pmc.ncbi.nlm.nih.gov/articles/PMC11968936/
https://www.benchchem.com/product/b12066224?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11968936/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12066224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Water Solubility: Facilitates straightforward handling and conjugation in aqueous buffers.[1]

o Amine-Reactivity: Available as an N-hydroxysuccinimide (NHS) ester, allowing for covalent
labeling of primary amines on proteins and other biomolecules.[3][4]

Quantitative Photophysical Properties

The performance of a fluorophore in single-molecule localization microscopy (SMLM) is
determined by several key photophysical parameters. While comprehensive quantitative data
for IR-806 in a standardized STORM buffer is not extensively documented in publicly available
literature, the following table summarizes its general properties and provides a comparison with
the commonly used far-red dye, Alexa Fluor 647, to offer a reference point for experimental

design.
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Alexa Fluor 647 (for
Property IR-806 . References
comparison)

Absorption Maximum
~806 nm ~650 nm [1]
(A_max)

Emission Maximum

>820 nm ~668 nm [1]
(A_em)

o General knowledge
Molar Extinction

o Not widely reported ~270,000 cm—iM~1 from manufacturer
Coefficient o
specifications
] ) General knowledge
] Not widely reported ~0.33 (in aqueous
Quantum Yield - from manufacturer
for SMLM conditions buffer) o
specifications
High, enabling
Photon Budget Not widely reported multiple switching [5]
cycles
Known to exhibit
o Not extensively robust photoswitching
Blinking ] o o
o characterized for in thiol-containing [5]
Characteristics )
SMLM buffers, suitable for
dSTORM
High photostability, a
N Generally considered key reason for its
Photostability ) ] [6]
photostable widespread use in
SMLM

Experimental Protocols
Antibody and Protein Labeling with IR-806 NHS Ester

This protocol describes the conjugation of IR-806 NHS ester to primary amines on antibodies
or other proteins.

Materials:
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¢ IR-806 NHS ester

» Antibody or protein of interest (in an amine-free buffer, e.g., PBS)

e Anhydrous Dimethylsulfoxide (DMSO)

e Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

e Size-exclusion chromatography column (e.g., Sephadex G-25)

¢ Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare the Antibody/Protein Solution:

o Dissolve or dilute the antibody/protein in PBS to a concentration of 1-10 mg/mL.

o Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the
pH to 8.3-8.5.[7]

Prepare the IR-806 NHS Ester Stock Solution:

o Immediately before use, dissolve the IR-806 NHS ester in anhydrous DMSO to a
concentration of 10 mg/mL.

Conjugation Reaction:

o Add the IR-806 NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1
(dye:protein).[8] The optimal ratio should be determined empirically for each protein.

o Incubate the reaction for 1 hour at room temperature, protected from light.[4]

Purification of the Conjugate:

o Separate the labeled protein from unconjugated dye using a size-exclusion
chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[7]
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o Collect the fractions containing the fluorescently labeled protein, which will elute in the
void volume.

¢ Characterization (Optional but Recommended):

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for the protein) and ~806 nm (for IR-806).

Preparation
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Mix Protein and Dye Solution
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Incubate 1 hour at RT
(Protected from Light)

- J
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- J
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Caption: Workflow for IR-806 NHS ester conjugation to proteins.

Single-Particle Tracking (SPT) of Epidermal Growth
Factor Receptor (EGFR) in Live Cells
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This protocol provides a general framework for using IR-806 labeled ligands to study the
dynamics of membrane receptors, such as EGFR, on the surface of living cells.

Materials:

Cells expressing the receptor of interest (e.g., A431 cells for EGFR)

IR-806 labeled ligand (e.g., EGF-IR-806)

Live-cell imaging buffer (e.g., phenol red-free DMEM with HEPES)

Total Internal Reflection Fluorescence (TIRF) microscope equipped with an 808 nm laser
and a sensitive EMCCD or sCMOS camera.

Procedure:

e Cell Culture and Plating:

o Culture cells to ~70-80% confluency.

o Plate cells on glass-bottom dishes suitable for TIRF microscopy and allow them to adhere
overnight.

e Labeling:

o Wash the cells with pre-warmed imaging buffer.

o Incubate the cells with a low concentration (pM to nM range) of IR-806 labeled ligand in
imaging buffer for a time sufficient to achieve sparse labeling. The optimal concentration
and time should be determined empirically.

o Wash the cells gently with imaging buffer to remove unbound ligands.

e Imaging:

o Mount the dish on the TIRF microscope.
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o llluminate the sample with the 808 nm laser in TIRF mode to excite the IR-806
fluorophores.

o Acquire a time-lapse series of images at a high frame rate (e.g., 50-100 Hz) to capture the
dynamics of single molecules.

o Data Analysis:

o Use single-particle tracking software to detect and track the movement of individual

fluorescent spots over time.

o Analyze the trajectories to extract quantitative information such as diffusion coefficients,

confinement radii, and binding kinetics.
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Caption: Workflow for single-patrticle tracking of EGFR with IR-806.

STORM Imaging of the Actin Cytoskeleton

This protocol outlines the steps for performing dSTORM imaging of the actin cytoskeleton in
fixed cells using IR-806-phalloidin.

Materials:

Fixed cells on coverslips

¢ IR-806-phalloidin conjugate

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 3% BSA in PBS)

» STORM imaging buffer (e.g., a buffer containing an oxygen scavenging system and a thiol,
such as glucose oxidase/catalase and mercaptoethylamine).[5]

o STORM-capable microscope with an 808 nm laser for excitation.

Procedure:

o Cell Fixation and Permeabilization:

o Fix cells with 4% paraformaldehyde in PBS for 10 minutes.

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

e Labeling:

o Block the cells with 3% BSA in PBS for 30 minutes.

o Incubate the cells with IR-806-phalloidin (at a suitable concentration, typically in the nM
range) in blocking buffer for 20-60 minutes at room temperature.
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o Wash the cells extensively with PBS.
e STORM Imaging:
o Mount the coverslip on the microscope slide with a drop of STORM imaging buffer.

o llluminate the sample with high-intensity 808 nm laser light to induce photoswitching of the
IR-806 molecules.

o Acquire a long sequence of images (typically 10,000-100,000 frames) at a high frame rate.

e Image Reconstruction:

o Use SMLM analysis software to localize the center of each single-molecule fluorescence
event in each frame with high precision.

o Reconstruct the final super-resolution image from the accumulated localizations.
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Caption: Workflow for STORM imaging of the actin cytoskeleton.

Application Example: Investigating EGFR Signaling

Dynamics

Single-molecule tracking of IR-806 labeled EGF can provide unprecedented insights into the

initial steps of EGFR signaling. By tracking the movement of individual EGF molecules on the

cell surface, researchers can directly observe receptor dimerization, a critical step in receptor

activation.[9][10]

Signaling Pathway Overview:
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The binding of EGF to EGFR induces a conformational change in the receptor, leading to the
formation of EGFR dimers. This dimerization brings the intracellular kinase domains of the two
receptors into close proximity, allowing for trans-autophosphorylation and the initiation of
downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[11]
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Caption: Simplified EGFR signaling pathway initiation.

By analyzing the trajectories of EGF-IR-806, researchers can quantify the diffusion of
monomeric and dimeric receptor complexes, determine the kinetics of dimer formation, and

investigate how these dynamics are altered by drug candidates, providing valuable information
for drug development.

Conclusion
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IR-806 presents a valuable tool for single-molecule imaging, particularly for applications where
cellular autofluorescence is a limiting factor. While more extensive characterization of its
photophysical properties under SMLM conditions is needed, the protocols and application
examples provided here offer a solid foundation for researchers to begin exploring the potential
of this near-infrared dye in their own single-molecule studies. The ability to visualize molecular
processes with high spatial and temporal resolution in the NIR window opens up new avenues
for understanding complex biological systems and for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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